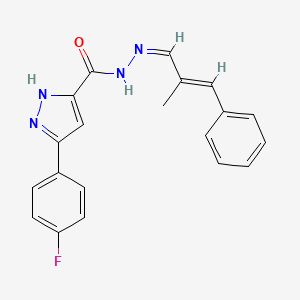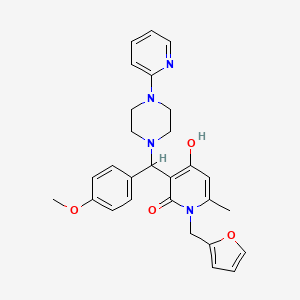
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as AMPP and has been found to have various biochemical and physiological effects.
Mécanisme D'action
AMPP inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes. Inhibition of GSK-3β has been found to have various therapeutic effects, including the promotion of neurogenesis, the reduction of amyloid beta production, and the improvement of insulin sensitivity.
Biochemical and Physiological Effects:
In addition to its inhibition of GSK-3β, AMPP has been found to have various other biochemical and physiological effects. It has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, which allows for easy access to intracellular targets. It also has a high binding affinity for GSK-3β, which allows for potent inhibition of the enzyme at low concentrations. However, AMPP also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to prepare solutions for experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on AMPP. One area of research could focus on the development of more soluble derivatives of AMPP, which would make it easier to prepare solutions for experiments. Another area of research could focus on the development of more potent inhibitors of GSK-3β, which could have greater therapeutic potential for various diseases. Finally, research could focus on the in vivo effects of AMPP, which could provide insight into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with phosgene to form 5-amino-1-ethyl-1H-pyrazole-3-carboxylic acid chloride. Finally, this compound is reacted with ammonia to form 5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
AMPP has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of the enzyme glycogen synthase kinase 3 beta (GSK-3β). This enzyme is involved in various cellular processes, including the regulation of glycogen synthesis, cell proliferation, and apoptosis. Inhibition of GSK-3β has been found to have potential therapeutic effects for various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
IUPAC Name |
5-amino-1-ethyl-N-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-3-17-12(14)8-11(16-17)13(18)15-9-4-6-10(19-2)7-5-9/h4-8H,3,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYOFQAAOWMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-Dimethoxyphenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2437786.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2437787.png)
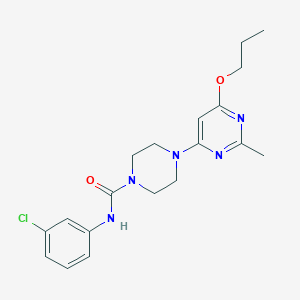
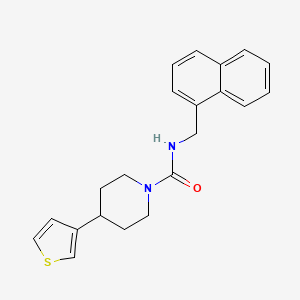



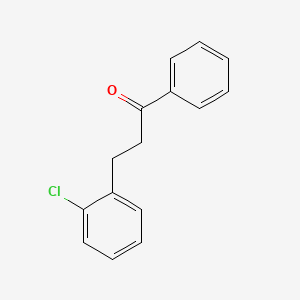
![2-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2437801.png)
